molecular formula C12H20N4O4 B8179116 (4S)-1-Boc-4-azido-D-proline ethyl ester

(4S)-1-Boc-4-azido-D-proline ethyl ester

Cat. No.: B8179116
M. Wt: 284.31 g/mol
InChI Key: JXABBHUZBQZPLX-DTWKUNHWSA-N
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Description

(4S)-1-Boc-4-azido-D-proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and an ethyl ester moiety. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-azido-D-proline ethyl ester typically involves multiple steps, starting from commercially available D-proline. The general synthetic route includes:

    Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Azido Group: The hydroxyl group at the 4-position of the Boc-protected D-proline is converted to an azido group. This can be done using a nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate) and then displaced by sodium azide (NaN3).

    Esterification: The carboxylic acid group of the Boc-protected 4-azido-D-proline is esterified to form the ethyl ester. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-azido-D-proline ethyl ester can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN3) for azide formation, various nucleophiles for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.

Major Products Formed

    Reduction: Formation of (4S)-1-Boc-4-amino-D-proline ethyl ester.

    Substitution: Formation of various substituted proline derivatives.

    Deprotection: Formation of 4-azido-D-proline ethyl ester.

Scientific Research Applications

(4S)-1-Boc-4-azido-D-proline ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and biologically active compounds.

    Biology: Employed in the study of protein structure and function, as the azido group can be used for bioorthogonal labeling and click chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-azido-D-proline ethyl ester depends on its specific application. In bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Boc-4-amino-D-proline ethyl ester: Similar structure but with an amino group instead of an azido group.

    (4S)-1-Boc-4-hydroxy-D-proline ethyl ester: Similar structure but with a hydroxyl group instead of an azido group.

    (4S)-1-Boc-4-chloro-D-proline ethyl ester: Similar structure but with a chloro group instead of an azido group.

Uniqueness

The presence of the azido group in (4S)-1-Boc-4-azido-D-proline ethyl ester makes it particularly useful for bioorthogonal chemistry and click reactions. This functionality is not present in the similar compounds listed above, highlighting its uniqueness and utility in specific applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXABBHUZBQZPLX-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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